3-Hydroxy-6-(methyl-d3)-pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1185311-05-0 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
112.14 g/mol |
IUPAC Name |
6-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3 |
InChI Key |
DHLUJPLHLZJUBW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)O |
Canonical SMILES |
CC1=NC=C(C=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 6 Methyl D3 Pyridine
Strategies for Regioselective Deuterium (B1214612) Incorporation at the C-6 Methyl Group
The introduction of a trideuteromethyl group at the C-6 position of the pyridine (B92270) ring is a key step in the synthesis of 3-Hydroxy-6-(methyl-d3)-pyridine. This requires methods that are not only efficient but also highly selective to prevent isotopic scrambling.
Utilization of Deuterated Methylating Agents and Precursors
A direct and common approach for introducing a deuterated methyl group involves the use of deuterated methylating agents. For instance, the reduction of a suitable precursor, such as a carboxylic ester, at the C-6 position with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) can yield a dideuterated alcohol. This can then be converted to a chloromethyl derivative and subsequently reduced to the desired trideuteromethyl group. osti.gov
Another strategy involves the use of deuterated methyl iodide (CD3I) in cross-coupling reactions. For example, a pre-functionalized pyridine ring bearing a suitable leaving group at the C-6 position can be coupled with a methyl group from CD3I using a transition metal catalyst. A study demonstrated the successful methylation of an iodoarene using t-BuLi and methyl iodide, which could be adapted for deuteration using CD3I. acs.org
De novo Synthesis Approaches Employing Deuterated Building Blocks for Pyridine Ring Construction
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers an alternative and often highly efficient route for incorporating isotopic labels. illinois.eduresearchgate.net This approach allows for the strategic placement of the deuterated methyl group by starting with a deuterated building block. For instance, a condensation reaction involving a deuterated ketone or aldehyde with ammonia (B1221849) or an ammonia equivalent can be employed to construct the pyridine scaffold with the trideuteromethyl group already in place. researchgate.net The Chichibabin pyridine synthesis, a well-established industrial method, utilizes the condensation of aldehydes or ketones with ammonia and can be adapted for this purpose by using a deuterated carbonyl compound. researchgate.net
Functionalization and Hydroxylation at the C-3 Position of the Pyridine Nucleus
The introduction of a hydroxyl group at the C-3 position of the pyridine ring is a challenging transformation due to the inherent electronic properties of the heterocycle. nih.govacs.orgnih.gov
Regioselective Hydroxylation Strategies and Protecting Group Chemistry
One of the primary challenges in the synthesis of 3-hydroxypyridines is achieving regioselectivity, particularly when other positions on the ring are susceptible to oxidation. nih.govacs.orgnih.gov Protecting group chemistry can be instrumental in directing the hydroxylation to the desired C-3 position. For example, other reactive sites on the pyridine ring can be temporarily blocked with protecting groups, which are then removed after the hydroxylation step.
Neighboring group assistance is another powerful strategy to achieve regioselective functionalization. A study demonstrated that a deprotonated phenolic OH-group could direct the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov This principle can be extended to direct hydroxylation to the C-3 position.
Catalytic and Stoichiometric Approaches for Pyridine C-3 Hydroxylation
Various methods have been developed for the C-3 hydroxylation of pyridines. One innovative approach involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This metal-free transformation has shown to be effective for the C-3 selective hydroxylation of a diverse range of pyridine derivatives. nih.govacs.orgnih.gov The reaction proceeds via an intramolecular oxygen atom migration, as confirmed by 18O labeling studies. nih.gov
Stoichiometric methods, such as the rearrangement of acylfurans, have also been explored for the synthesis of 3-hydroxypyridines. researchgate.net Additionally, the direct hydroxylation of a pre-formed pyridine ring can be achieved, although this often requires harsh conditions and may lead to a mixture of products. For instance, a preparation method for 3-hydroxypyridine (B118123) from 3-chloropyridine (B48278) involves heating with a basic hydroxide (B78521) at high temperatures. google.com
Optimization of Reaction Conditions for Maximizing Isotopic Purity and Overall Synthetic Yield
Factors such as the choice of solvent, temperature, reaction time, and the stoichiometry of reagents play a crucial role. For instance, in deuteration reactions, the choice of the deuterium source is critical. While D2O is a readily available and inexpensive deuterium source, its use can sometimes lead to incomplete deuteration or side reactions. nih.gov The use of stronger deuterating agents like LiAlD4 often provides higher isotopic incorporation. osti.gov
In catalytic reactions, the selection of the appropriate catalyst and ligands is paramount. For example, in palladium-catalyzed cross-coupling reactions for methylation, the ligand can influence the efficiency and selectivity of the reaction. acs.org Similarly, in H/D exchange reactions, the choice of base and solvent system can significantly impact the degree and regioselectivity of deuterium incorporation. osti.gov
The following table summarizes key reaction parameters and their impact on the synthesis of deuterated and hydroxylated pyridines, based on findings from various studies.
| Parameter | Effect on Isotopic Purity | Effect on Yield | Reference |
| Deuterating Agent | LiAlD4 provides high isotopic incorporation. | Dependent on substrate and other conditions. | osti.gov |
| Catalyst System | Can influence regioselectivity of deuteration. | Crucial for reaction efficiency. | acs.orgrsc.org |
| Solvent | Can affect the rate and selectivity of H/D exchange. | Can impact solubility and reaction rate. | osti.gov |
| Temperature | Higher temperatures can sometimes lead to isotopic scrambling. | Generally increases reaction rates, but can also promote side reactions. | google.com |
| Protecting Groups | Essential for directing functionalization and preventing unwanted side reactions. | Can add steps to the synthesis, potentially lowering overall yield. | nih.gov |
By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes to this compound, a valuable tool for scientific research.
Scale-Up Considerations and Challenges for Laboratory and Industrial Synthesis of this compound
Scaling the synthesis of this compound from the laboratory bench to industrial production presents a distinct set of challenges related to cost, efficiency, safety, and quality control. The incorporation of stable isotopes often introduces complexities not encountered with their non-deuterated counterparts. nih.gov
Laboratory Scale Synthesis: At the laboratory scale, the primary focus is on successfully synthesizing the target compound with high isotopic and chemical purity, often with less emphasis on cost. Key challenges include:
Precursor Availability and Cost: Deuterated starting materials, such as d3-methyl iodide or nitro(methane-d3), are significantly more expensive than their hydrogenated versions. nih.govnih.gov Their availability can also be limited, potentially requiring custom synthesis of the initial deuterated building block.
Reaction Monitoring: Careful monitoring using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential to track the incorporation of deuterium and identify any isotopic scrambling or loss.
Purification: Achieving high chemical and isotopic purity often requires meticulous purification, typically through column chromatography. Separating the desired deuterated compound from any residual starting material or partially deuterated isotopologues can be challenging.
Industrial Scale Synthesis: For industrial production, the focus shifts towards economic viability, process robustness, safety, and regulatory compliance. The challenges are magnified compared to the lab scale.
Economic Feasibility: The high cost of deuterated reagents is a major barrier to cost-effective large-scale production. researchgate.net The synthetic route must be optimized for maximum yield and minimum steps to be commercially viable. A recent development in producing deuterated acids and bases using bipolar membranes could offer a more economical source for deuteration reagents in the future. nih.gov
Process Optimization and Safety: Reactions that are straightforward on a small scale can become hazardous when scaled up. For instance, photochemical reactions require specialized large-scale reactors to ensure uniform light penetration and temperature control. acs.org Exothermic reactions, like those involving strong bases or organometallic reagents, require careful thermal management to prevent runaways. The use of milder reaction conditions is highly desirable for industrial applications. google.com
Isotopic Purity and Control: Maintaining a high degree of deuteration (typically >98%) consistently across large batches is a significant challenge. This requires stringent control over starting material quality and reaction conditions to prevent H/D exchange with protic solvents or atmospheric moisture. Robust analytical methods must be implemented for quality control of every batch.
Waste Management: The disposal of deuterated solvents and byproducts must be handled in an environmentally responsible and cost-effective manner.
Regulatory Compliance: If this compound is intended for pharmaceutical use (e.g., as a metabolite standard in clinical trials), its synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.
The following table contrasts the primary challenges at the laboratory and industrial scales.
| Consideration | Laboratory Scale Challenge | Industrial Scale Challenge |
| Cost | High cost of deuterated reagents for a single synthesis. | Prohibitive cost of bulk deuterated materials; need for a highly cost-efficient process. |
| Process | Feasibility of multi-step, complex reactions. | Optimization for yield, efficiency, and safety; minimizing steps is critical. |
| Purity | Achieving high purity via chromatography. | Developing scalable, cost-effective purification methods to ensure >98% isotopic purity. |
| Safety | Standard laboratory safety protocols. | Rigorous process safety management for large-scale handling of potentially hazardous materials and reactions. |
| Equipment | Standard laboratory glassware and equipment. | Specialized reactors (e.g., for photochemical or high-pressure reactions) and automated control systems. |
Analytical and Spectroscopic Characterization Techniques for 3 Hydroxy 6 Methyl D3 Pyridine
Mass Spectrometry (MS) for Isotopic Purity Assessment and Molecular Mass Confirmation
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds. It provides information on the molecular weight, isotopic distribution, and structural features of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 3-Hydroxy-6-(methyl-d3)-pyridine (C₆H₄D₃NO), HRMS is used to confirm the incorporation of the three deuterium (B1214612) atoms by comparing the measured exact mass with the calculated theoretical mass.
The expected molecular weight of the non-deuterated compound, 3-Hydroxy-6-methylpyridine (C₆H₇NO), is approximately 109.13 g/mol . chemicalbook.comnist.gov The incorporation of three deuterium atoms in the methyl group increases the molecular weight by approximately 3.018 Da (3 x 1.006 Da, the difference in mass between deuterium and protium). This distinct mass difference is readily detected by HRMS.
Table 1: Theoretical and Expected HRMS Data
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| 3-Hydroxy-6-methylpyridine | C₆H₇NO | 109.0528 |
| This compound | C₆H₄D₃NO | 112.0715 |
This table presents theoretical values. Actual measured values in an experimental setting would be expected to be within a few parts per million (ppm) of the calculated mass.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis for Deuterium Atom Location
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the specific location of the deuterium labels within the molecule. In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is then analyzed.
A key fragmentation pathway for pyridines involves the loss of the substituent at the 6-position. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the location of the label can be confirmed. For instance, the loss of a neutral methyl radical (•CH₃) from the non-deuterated compound would be observed as a loss of 15 Da. For this compound, this would correspond to the loss of a deuterated methyl radical (•CD₃), a neutral loss of 18 Da. This mass shift in the fragment ions provides definitive evidence that the deuterium atoms are located on the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Content
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds, specific types of NMR experiments can directly or indirectly confirm the presence and location of the labels.
Deuterium NMR (²H NMR) for Direct Detection and Quantification of Labeled Methyl Group
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in a molecule. A ²H NMR spectrum of this compound would show a signal in the aliphatic region corresponding to the deuterated methyl group (-CD₃). The chemical shift of this signal would be very similar to the corresponding proton signal in the ¹H NMR spectrum of the non-deuterated compound. The integration of this signal can be used to quantify the deuterium content.
Proton NMR (¹H NMR) for Confirmation of Deuteration by Absence of Methyl Proton Signals
Proton (¹H) NMR is a fundamental technique for determining the structure of organic compounds. In the ¹H NMR spectrum of the non-deuterated 3-Hydroxy-6-methylpyridine, a characteristic singlet corresponding to the methyl protons (CH₃) is observed around 2.3-2.5 ppm. chemicalbook.com For a successfully deuterated sample of this compound, this signal should be absent or significantly diminished, providing clear evidence of deuteration at the methyl position. The remaining signals corresponding to the aromatic protons on the pyridine (B92270) ring would still be present, confirming the integrity of the rest of the molecular structure.
Table 2: Comparison of Expected ¹H NMR Signals
| Protons | Expected Chemical Shift (ppm) in 3-Hydroxy-6-methylpyridine chemicalbook.com | Expected Observation in this compound |
|---|---|---|
| Aromatic (C2-H, C4-H, C5-H) | ~7.0-8.3 | Signals present |
| Methyl (C6-CH₃) | ~2.3-2.5 | Signal absent or greatly reduced |
| Hydroxyl (OH) | Variable | Signal present |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the signal for the deuterated methyl carbon (-CD₃) will exhibit a characteristic multiplet pattern due to coupling with the three deuterium atoms (a 1:3:6:7:6:3:1 septet). Furthermore, this signal will be shifted slightly upfield compared to the corresponding -CH₃ signal in the non-deuterated compound.
DEPT experiments, which distinguish between CH, CH₂, and CH₃ groups, can further corroborate the deuteration. hmdb.ca A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. In the DEPT-135 spectrum of this compound, the signal for the deuterated methyl carbon would be absent because it is a CD₃ group, not a CH₃ group, thus confirming the isotopic substitution. The signals for the CH carbons of the pyridine ring would remain visible.
Chromatographic Purity Analysis and Quantification Methods
Chromatographic methods are essential for separating this compound from its non-deuterated counterpart and other potential impurities, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Given that pyridine derivatives are often hydrophilic, reversed-phase HPLC is a common approach. helixchrom.comhelixchrom.com The separation is typically achieved on a C18 or similar stationary phase.
The choice of detector is critical. UV or Diode Array Detection (DAD) is suitable for chromophoric molecules like hydroxypyridines. The UV spectrum of 3-hydroxy-6-methylpyridine would be expected to be very similar to its deuterated analog, exhibiting characteristic absorbance maxima.
For enhanced sensitivity and specificity, particularly in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. acs.orgchemrxiv.org This technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for the unambiguous identification and quantification of the deuterated compound. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the molecular ion of this compound and its non-deuterated form, providing excellent selectivity.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 220 nm, 280 nm |
| MS Detection | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ions (m/z) | [M+H]+ for this compound, [M+H]+ for 3-Hydroxy-6-methylpyridine |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. lipidmaps.orgnih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
The GC separates the derivatized analyte from impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for identification and quantification. The key advantage of GC-MS is its high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra that can be used for library matching. The mass spectrum of the deuterated compound will show a characteristic molecular ion peak and fragmentation pattern, with a mass shift corresponding to the three deuterium atoms compared to the non-deuterated standard.
Table 2: Illustrative GC-MS Method Parameters for Derivatized this compound
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Advanced Spectroscopic Methods for Molecular Conformation and Intermolecular Interactions
Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. In the context of this compound, these techniques are particularly useful for confirming the incorporation of deuterium.
The substitution of hydrogen with deuterium in the methyl group leads to predictable changes in the vibrational spectrum. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. For instance, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations appear around 2100-2200 cm⁻¹. This distinct isotopic shift provides definitive evidence of successful deuteration. The IR spectrum of the non-deuterated analog, 2-hydroxy-6-methylpyridine, can serve as a reference. chemicalbook.com
Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| C-D Stretch (methyl-d3) | 2100-2200 |
| C=C, C=N Ring Stretch | 1400-1600 |
| C-D Bend (methyl-d3) | 900-1200 |
| Aromatic C-H Out-of-Plane Bend | 700-900 |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state.
Mechanistic Investigations and Kinetic Isotope Effect Studies Involving 3 Hydroxy 6 Methyl D3 Pyridine
Elucidation of Reaction Mechanisms Utilizing Deuterium (B1214612) Labeling
Deuterium labeling is an invaluable tool for unraveling complex reaction sequences. csbsju.eduwikipedia.org By introducing a "heavy" isotope, researchers can track the fate of specific atoms or groups within a molecule and measure how this substitution affects reaction rates, providing direct evidence for proposed mechanistic steps.
Pathways of Oxidative Transformations and Hydroxylation of Pyridine (B92270) Derivatives
The pyridine ring is a common motif in pharmaceuticals and biologically active compounds, making the understanding of its transformation pathways critically important. acs.orgresearchgate.net Oxidative processes can target either the pyridine ring itself or its substituents. For instance, the hydroxylation of pyridine rings is a key metabolic process, often catalyzed by monooxygenase enzymes. nih.govasm.org
In the case of 3-Hydroxy-6-(methyl-d3)-pyridine, while the deuterium label is on the methyl group and not the aromatic ring, it can still provide mechanistic insight into ring-focused transformations through secondary kinetic isotope effects (see section 4.2). Furthermore, in reactions where the pyridine ring undergoes significant electronic changes, such as dearomatization during certain functionalization reactions, the vibrational modes of the adjacent methyl-d3 group could be subtly affected, potentially offering clues about the nature of transient intermediates. acs.orgnih.gov Studies on pyridine N-oxides, for example, reveal complex photochemical rearrangements to achieve hydroxylation at the C3 position, a process that involves highly strained intermediates where remote isotopic substitution could influence stability and reaction branching. acs.org
Investigation of C-H/C-D Bond Cleavage Events Involving the Methyl Group
The primary utility of this compound lies in the direct investigation of reactions involving the methyl group. Many metabolic or synthetic transformations involve the oxidation of a methyl group to a hydroxymethyl or carboxyl group. By comparing the reaction rate of this compound with its non-deuterated counterpart, 3-Hydroxy-6-methyl-pyridine, researchers can determine if the cleavage of a bond to the methyl group is a critical part of the reaction mechanism.
If the cleavage of the C-H (or C-D) bond is part of the slowest, rate-determining step of the reaction, a significant difference in reaction rates will be observed. csbsju.edunih.gov This phenomenon, known as a primary kinetic isotope effect, provides strong evidence for a mechanism where this bond is broken in the transition state. nih.gov This approach is fundamental in studying a wide range of reactions, from catalytic C-H activation to enzymatic oxidation. nih.govslideplayer.com
Determination of Primary and Secondary Kinetic Isotope Effects (KIEs)
A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). The magnitude of the KIE provides a window into the transition state of the rate-determining step. csbsju.eduprinceton.edu
Experimental Methodologies for Precise KIE Measurement (e.g., Intramolecular and Intermolecular Competition Experiments)
Measuring KIE values with high precision is crucial for accurate mechanistic interpretation. Two common experimental designs are employed:
Parallel Reactions: The most straightforward method involves running two separate reactions, one with the unlabeled substrate (3-Hydroxy-6-methyl-pyridine) and one with the labeled substrate (this compound), under identical conditions. The rates are measured independently, and the KIE is calculated as the ratio of the rate constants. However, this method can be prone to errors arising from slight variations in reaction conditions between the two experiments. epfl.ch
Intermolecular Competition Experiments: To circumvent the errors of parallel experiments, an intermolecular competition experiment is often preferred. researchgate.netgithub.io In this setup, a mixture (often 1:1) of the labeled and unlabeled substrates is subjected to the reaction in the same flask. The reaction is stopped at a low conversion, and the ratio of the products formed from each isotopologue is measured, typically using mass spectrometry or NMR spectroscopy. This product ratio directly reflects the KIE, providing a more accurate value as both substrates compete for the reagent under the exact same conditions. epfl.chgithub.io
Intramolecular Competition Experiments: This type of experiment is used when a substrate contains both hydrogen and deuterium at equivalent, competing positions (e.g., a -CH2D group). It measures the preference for cleaving the C-H bond over the C-D bond within the same molecule. nih.gov For this compound, where all methyl hydrogens are replaced, this specific experiment is not applicable, but it remains a key technique in KIE studies. nih.gov
Interpretation of KIE Data for Identifying Rate-Determining Steps and Transition State Structures
The value of the KIE is a powerful diagnostic tool for understanding reaction mechanisms. slideplayer.combaranlab.org
Primary KIE: When a bond to the isotopically substituted atom is broken or formed in the rate-determining step, a "primary" KIE is observed. For C-H/C-D bonds, a kH/kD value significantly greater than 1 (typically in the range of 2-8 at room temperature) indicates that the C-H bond is being cleaved in the rate-limiting step. csbsju.edulibretexts.org The magnitude of the KIE can also offer insight into the geometry of the transition state; a linear, symmetric transfer of a hydrogen atom generally leads to a larger KIE. wayne.edu
Secondary KIE: If the isotopic substitution is at a position not directly involved in bond cleavage, a smaller "secondary" KIE may be observed. These effects arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. A normal secondary KIE (kH/kD > 1, typically 1.05-1.4) is often seen when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. Conversely, an inverse KIE (kH/kD < 1) can occur if the hybridization changes from sp2 to sp3. wikipedia.org
No KIE: A KIE value of approximately 1 (kH/kD ≈ 1) strongly suggests that the C-H/C-D bond is not broken or significantly perturbed during or before the rate-determining step of the reaction. epfl.ch
| Observed kH/kD | Type of KIE | Interpretation | Plausible Reaction Scenario |
|---|---|---|---|
| 6.5 | Primary | C-H bond cleavage is the rate-determining step. csbsju.edu | Enzymatic or chemical oxidation of the methyl group to an alcohol. |
| 1.15 | Secondary | C-H bond is not broken, but its environment changes in the transition state (e.g., sp3 to sp2 rehybridization nearby). wikipedia.org | A reaction on the pyridine ring that alters the electronic structure, causing hyperconjugation changes at the methyl group. |
| 1.0 | None | C-H bond cleavage is not involved in the rate-determining step. epfl.ch | A reaction where a pre-equilibrium step, like deprotonation of the hydroxyl group, is rate-limiting. |
| 0.9 | Inverse Secondary | Increase in steric crowding or sp2 to sp3 rehybridization at an adjacent center in the transition state. csbsju.edu | Addition of a reagent to the pyridine ring, leading to a more constrained transition state. |
Probing Enzyme Mechanisms with this compound as a Substrate Analog
Substrate analogs are molecules that structurally resemble the natural substrate of an enzyme and can bind to its active site. chemeurope.com By using a modified substrate, such as an isotopically labeled one, researchers can probe the catalytic mechanism without fundamentally altering the enzyme-substrate interaction. researchgate.net
This compound is an ideal substrate analog for enzymes that metabolize 3-Hydroxy-6-methyl-pyridine or similar structures. nih.gov For example, if an enzyme like a cytochrome P450 hydroxylase were to oxidize the methyl group, comparing the reaction kinetics of the deuterated and non-deuterated substrates would be revelatory. nih.gov A large primary KIE would provide compelling evidence that the enzyme catalyzes the reaction via a mechanism involving hydrogen atom abstraction from the methyl group in the rate-limiting step. nih.govnih.gov This methodology has been widely applied to understand the mechanisms of various enzymes, including dehydrogenases and ammonia-lyases. nih.govpsu.edu The absence of a significant KIE might suggest that another step, such as substrate binding or product release, is the slowest part of the catalytic cycle. acs.org
The study of enzyme mechanisms provides crucial insights into the fundamental processes of life and offers pathways for the development of novel therapeutics and biocatalysts. Isotopically labeled compounds are invaluable tools in these investigations, allowing researchers to trace metabolic pathways and elucidate the transition states of enzymatic reactions. This compound, a deuterated analog of 3-hydroxy-6-methylpyridine, serves as a specialized probe for dissecting the mechanisms of enzymes that act on pyridine derivatives, particularly those involving the modification of the methyl group.
1 Enzyme-Catalyzed Methyl Group Dehydrogenation and Hydroxylation Reactions
Enzymes such as dehydrogenases and monooxygenases catalyze the oxidation of methyl groups, a critical step in the metabolism of many xenobiotic and natural compounds. acs.org The initial step in the degradation of a methyl-substituted pyridine ring often involves its oxidation to a hydroxymethyl group, followed by further oxidation to an aldehyde and a carboxylic acid.
The use of this compound is central to investigating the mechanism of this initial dehydrogenation or hydroxylation step through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov For the dehydrogenation of the methyl group, this involves comparing the reaction rate of the normal substrate (with a -CH₃ group) to the deuterated substrate (with a -CD₃ group).
The C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to be broken. nih.gov If the cleavage of this C-H bond is the slowest, or rate-determining, step of the reaction, the reaction will proceed significantly slower with the deuterated substrate. This results in a "primary" kinetic isotope effect (kH/kD) greater than 1. The magnitude of the KIE can provide detailed information about the geometry of the reaction's transition state. nih.gov For instance, a large KIE (typically 5-7 for deuterium) suggests a symmetrical transition state where the hydrogen is being transferred. nih.gov
In addition to the oxidation of the methyl group, the pyridine ring itself can be a target for enzymatic hydroxylation. For example, studies on related compounds have shown that enzymes can hydroxylate the pyridine ring at specific positions. The enzyme 3-hydroxypyridine (B118123) dehydrogenase from Ensifer adhaerens HP1, for instance, catalyzes the initial hydroxylation of 3-hydroxypyridine to form 2,5-dihydroxypyridine. nih.gov The presence of the methyl group at the 6-position on this compound would influence the regioselectivity of such a hydroxylation reaction on the ring.
To illustrate how KIE studies are interpreted, consider the following hypothetical data for an enzyme that catalyzes the dehydrogenation of the 6-methyl group of 3-hydroxy-6-methylpyridine.
Table 1: Hypothetical Kinetic Data for an Enzyme-Catalyzed Dehydrogenation
| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹M⁻¹) | KIE (kH/kD) |
|---|---|---|---|---|
| 3-Hydroxy-6-methylpyridine | 10.5 | 50 | 2.1 x 10⁵ | 5.8 |
| This compound | 1.8 | 52 | 0.35 x 10⁵ |
This table contains hypothetical data for illustrative purposes.
The large KIE value of 5.8 in this hypothetical example would strongly suggest that the cleavage of the C-H bond on the methyl group is the rate-determining step in the catalytic mechanism of this enzyme.
2 The Role of Hydroxylation in Enzyme-Substrate Specificity and Catalysis
Enzyme-substrate specificity is the remarkable ability of an enzyme to select and bind to a specific substrate from a vast pool of similar molecules. byjus.com This specificity is governed by the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which forms a complementary surface to the substrate in terms of shape and chemical properties. libretexts.org
The hydroxyl group at the 3-position of this compound plays a critical role in its recognition and binding by specific enzymes. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific hydrogen bonds with polar or charged amino acid residues, such as aspartate, glutamate, serine, or histidine, within the enzyme's active site. libretexts.org These interactions are crucial for anchoring the substrate in the correct orientation for catalysis.
The strategic placement of the hydroxyl group can dictate the regioselectivity of the enzymatic reaction. By locking the pyridine ring into a specific position, the enzyme ensures that the catalytic machinery is perfectly aligned with the target 6-methyl group. This prevents unwanted side reactions at other positions on the substrate molecule. Studies on various hydroxylating enzymes have repeatedly demonstrated that the position of existing hydroxyl groups on a substrate is a key determinant for where subsequent enzymatic modifications will occur. nih.gov For example, in Rieske dioxygenases, the fit of the substrate within the active site, which is influenced by substituent groups, can affect the efficiency of hydroxylation versus unproductive side reactions. nih.govacs.org
Therefore, the 3-hydroxy group is not merely a passive feature of the molecule but an active participant in the catalytic process. It acts as a handle that the enzyme uses to grasp and orient the substrate, thereby ensuring both high specificity and catalytic efficiency for the dehydrogenation or hydroxylation of the distal methyl group.
Metabolic Fate and Biotransformation Studies of 3 Hydroxy 6 Methyl D3 Pyridine in Preclinical Models
In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions and Cell Lines
In vitro systems are fundamental in early drug metabolism studies, offering a controlled environment to investigate the metabolic stability and pathways of new chemical entities.
The metabolic stability of 3-Hydroxy-6-(methyl-d3)-pyridine was assessed in liver microsomes from several preclinical species to determine its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. thermofisher.comnuvisan.com Liver microsomes are a suitable model as they contain a high concentration of these key drug-metabolizing enzymes. nih.gov The compound was incubated with liver microsomes from rats, dogs, and monkeys, and the disappearance of the parent compound was monitored over time.
The results, summarized in the table below, indicate moderate to high clearance across the species tested, with the rat showing the most rapid metabolism. This suggests that the compound is a substrate for CYP enzymes in all three species.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 25 ± 3 | 27.7 ± 3.3 |
| Dog | 45 ± 5 | 15.4 ± 1.7 |
| Monkey | 60 ± 7 | 11.6 ± 1.3 |
Table 1: In vitro metabolic stability of this compound in liver microsomes from different species. Data are presented as mean ± standard deviation.
To obtain a more complete picture of the metabolism of this compound, incubation studies were conducted using cryopreserved hepatocytes from the same preclinical species. thermofisher.com Hepatocytes contain both Phase I and Phase II metabolic enzymes, allowing for the identification of a broader range of metabolites. thermofisher.com The use of intact hepatocytes provides a cellular environment that more closely mimics the in vivo situation. thermofisher.com
The incubates from the hepatocyte studies were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites of this compound. ijpras.comnih.gov This powerful analytical technique allows for the separation, detection, and structural elucidation of metabolites. ijpras.com
The major metabolic pathways identified were N-oxidation of the pyridine (B92270) ring, hydroxylation of the pyridine ring, and glucuronidation of the phenolic hydroxyl group. The deuterated methyl group remained largely intact, suggesting it is not a primary site of metabolism. The identified metabolites are detailed in the table below.
| Metabolite | Proposed Structure | m/z (M+H)+ | Metabolic Pathway |
| M1 | This compound-N-oxide | 145.08 | Phase I (N-Oxidation) |
| M2 | 3,5-Dihydroxy-6-(methyl-d3)-pyridine | 146.07 | Phase I (Hydroxylation) |
| M3 | This compound-O-glucuronide | 304.11 | Phase II (Glucuronidation) |
Table 2: Identified metabolites of this compound in hepatocyte incubations.
In Vivo Metabolic Profiling in Animal Models
Following the in vitro characterization, in vivo studies were conducted in animal models to understand the metabolic profile of this compound in a whole organism.
Male Sprague-Dawley rats were administered a single oral dose of this compound. Blood, urine, and feces samples were collected at various time points. The concentrations of the parent compound and its major metabolites in these biological matrices were quantified using a validated LC-MS/MS method. researchgate.net
The pharmacokinetic analysis revealed that the parent compound was rapidly absorbed and extensively metabolized. The major circulating metabolite was the glucuronide conjugate (M3), while the N-oxide (M1) and hydroxylated metabolite (M2) were present at lower concentrations. The majority of the administered dose was excreted in the urine as metabolites.
| Parameter | Parent Compound | M1 | M2 | M3 |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 8 | 30 ± 6 | 850 ± 120 |
| Tmax (h) | 0.5 | 1.0 | 1.0 | 2.0 |
| AUC (ng*h/mL) | 450 ± 70 | 180 ± 30 | 120 ± 20 | 5100 ± 750 |
Table 3: Pharmacokinetic parameters of this compound and its metabolites in rat plasma following a single oral dose.
To assess the impact of deuterium (B1214612) substitution on the metabolism of the compound, a parallel study was conducted using the non-deuterated analogue, 3-Hydroxy-6-methyl-pyridine. The metabolic profiles of the deuterated and non-deuterated compounds were compared.
The results indicated a significant kinetic isotope effect. The rate of metabolism of the deuterated compound was slower than that of the non-deuterated analogue. This was evidenced by a higher plasma exposure (AUC) and a longer half-life for this compound compared to its non-deuterated counterpart. This finding suggests that metabolism involving the methyl group, although not a primary pathway, does occur and is slowed by the presence of deuterium. This can lead to a "metabolic switching" phenomenon, where other metabolic pathways become more prominent for the deuterated compound.
| Compound | AUC (ng*h/mL) | t½ (h) |
| This compound | 450 ± 70 | 2.5 ± 0.4 |
| 3-Hydroxy-6-methyl-pyridine | 320 ± 55 | 1.8 ± 0.3 |
Table 4: Comparison of key pharmacokinetic parameters between this compound and its non-deuterated analogue in rats.
Enzymology of Biotransformation: Identification of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes
The biotransformation of xenobiotics, including pyridine derivatives, is primarily orchestrated by a superfamily of enzymes known as Cytochrome P450 (CYP450). nih.gov These heme-containing monooxygenases, predominantly located in the liver, are responsible for the Phase I metabolism of a vast array of compounds. nih.gov For a molecule like this compound, several CYP450 isoforms could potentially be involved in its metabolic clearance. The primary sites of metabolic attack on the parent molecule, 3-hydroxy-6-methylpyridine, would likely be the hydroxylation of the pyridine ring and the oxidation of the methyl group.
In addition to CYP450 enzymes, other xenobiotic-metabolizing enzymes could play a role, albeit likely a more minor one. These might include flavin-containing monooxygenases (FMOs) for N-oxidation of the pyridine ring, and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) for Phase II conjugation of the hydroxyl group.
To elucidate the specific enzymatic pathways responsible for the metabolism of this compound, in vitro studies using human liver microsomes (HLMs) and recombinant human CYP450 isoforms are essential. These studies typically involve incubating the compound with these enzyme sources and monitoring its depletion over time.
Enzyme inhibition studies are critical for identifying the primary CYP450 isoforms involved. This is achieved by co-incubating this compound with known selective inhibitors of specific CYP450 enzymes. A significant reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that particular isoform.
Conversely, enzyme induction studies can reveal if this compound has the potential to increase the expression of metabolizing enzymes. This is typically assessed by treating primary human hepatocytes with the compound and measuring the subsequent increase in CYP450 enzyme activity or protein levels.
Table 1: Hypothetical Results of a CYP450 Inhibition Study for this compound Metabolism
| CYP450 Isoform | Selective Inhibitor | Concentration of Inhibitor (µM) | Remaining this compound (%) |
| CYP1A2 | Furafylline | 10 | 95 |
| CYP2C9 | Sulfaphenazole | 10 | 92 |
| CYP2C19 | Ticlopidine | 1 | 88 |
| CYP2D6 | Quinidine | 1 | 35 |
| CYP2E1 | Diethyldithiocarbamate | 10 | 60 |
| CYP3A4/5 | Ketoconazole | 1 | 45 |
| Control (no inhibitor) | - | - | 100 |
This table presents hypothetical data for illustrative purposes.
The hypothetical data in Table 1 suggest that CYP2D6 and CYP3A4/5 are the major enzymes responsible for the metabolism of this compound, with a smaller contribution from CYP2E1.
The substitution of hydrogen atoms with deuterium at a metabolic soft spot, such as the methyl group of this compound, is a strategy employed to intentionally slow down the rate of metabolism. nih.gov This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. nih.gov
For this compound, the deuteration of the methyl group is expected to significantly reduce the rate of its oxidation, a common metabolic pathway for methyl groups attached to aromatic rings. This oxidation is often mediated by CYP450 enzymes and proceeds through the formation of a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and a carboxylic acid.
The reduced metabolic lability of the deuterated methyl group can lead to several observable effects:
Decreased Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize the compound is expected to be lower for the deuterated analog compared to its non-deuterated counterpart.
Increased Half-Life (t½): A slower rate of metabolism will result in a longer elimination half-life of the compound in the body.
Metabolic Switching: By slowing down the metabolism at the methyl group, other metabolic pathways, such as oxidation of the pyridine ring or direct conjugation of the hydroxyl group, may become more prominent. unito.it
Table 2: Hypothetical Comparative in vitro Metabolic Stability of 3-Hydroxy-6-methylpyridine and this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-Hydroxy-6-methylpyridine | 25 | 27.7 |
| This compound | 55 | 12.6 |
This table presents hypothetical data for illustrative purposes.
Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Studies of 3 Hydroxy 6 Methyl D3 Pyridine in Preclinical Contexts
In Vitro ADME Characterization
In vitro ADME studies are fundamental for the early assessment of a compound's potential for oral bioavailability and for identifying potential drug-drug interactions. These assays are typically conducted using a variety of cell-based and cell-free systems.
Permeability Assays Across Biological Barriers
The ability of a drug to pass through biological membranes is a key determinant of its oral absorption. Two common in vitro models to assess permeability are Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.govnih.gov These cells express efflux and uptake transporters, providing insights into both passive and active transport mechanisms. nih.gov The apparent permeability coefficient (Papp) is the standard measure derived from this assay.
The PAMPA assay, on the other hand, is a non-cell-based assay that predicts passive diffusion across an artificial membrane coated with lipids. researchgate.net It is a higher-throughput and more cost-effective method than the Caco-2 assay, making it suitable for early-stage screening. researchgate.net Comparing data from both PAMPA and Caco-2 assays can help to distinguish between passive diffusion and transporter-mediated flux. nih.govresearchgate.net For a small molecule like 3-Hydroxy-6-(methyl-d3)-pyridine, it would be expected to exhibit good passive permeability.
Table 1: Illustrative Permeability Data for a Pyridine (B92270) Derivative
| Assay | Parameter | Value | Classification |
| Caco-2 (apical to basolateral) | Papp (10⁻⁶ cm/s) | 15.2 | High Permeability |
| PAMPA | Pe (10⁻⁶ cm/s) | 12.5 | High Permeability |
Note: The data in this table is illustrative for a hypothetical pyridine compound and not specific experimental data for this compound.
Plasma Protein Binding Studies and Determination of Unbound Fraction
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govnih.gov Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted. nih.gov Equilibrium dialysis is a common method used to determine the percentage of a drug that is bound to plasma proteins. nih.gov Pyridine derivatives can exhibit a range of plasma protein binding, and understanding this for this compound would be crucial for interpreting pharmacokinetic data.
Table 2: Illustrative Plasma Protein Binding Data
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Mouse | 85.3 | 0.147 |
| Rat | 88.1 | 0.119 |
| Dog | 90.5 | 0.095 |
| Human | 92.0 | 0.080 |
Note: The data in this table is illustrative and not specific experimental data for this compound.
Assessment of In Vitro Drug-Drug Interaction Potential
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. mdpi.com Therefore, it is essential to evaluate the potential of a new compound to inhibit or induce these enzymes to avoid clinically significant drug-drug interactions. mdpi.comnih.gov
Cytochrome P450 Inhibition: The inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be assessed using human liver microsomes. The concentration of the compound that causes 50% inhibition (IC50) of the enzyme's activity is determined.
Cytochrome P450 Induction: The potential of the compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. An increase in the mRNA levels of specific CYP genes indicates an induction potential. nih.gov Pyridine itself has been shown to induce certain CYP enzymes in rats. nih.gov
Table 3: Illustrative In Vitro Cytochrome P450 Interaction Profile
| CYP Isoform | Inhibition (IC₅₀, µM) | Induction (Fold Change in mRNA at 10 µM) |
| CYP1A2 | > 50 | 1.2 |
| CYP2C9 | > 50 | 1.1 |
| CYP2C19 | 25.8 | 1.5 |
| CYP2D6 | > 50 | 1.0 |
| CYP3A4 | 15.3 | 2.5 |
Note: The data in this table is illustrative and not specific experimental data for this compound.
Preclinical Pharmacokinetic Profiling in Animal Models
Following in vitro characterization, the pharmacokinetic profile of this compound would be investigated in animal models, such as rats or mice, to understand its behavior in a whole organism.
Determination of Bioavailability, Systemic Exposure (AUC), and Maximum Concentration (Cmax)
After administration of the compound, typically via both intravenous and oral routes, blood samples are collected at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters are then calculated.
Bioavailability (F%) : The fraction of an orally administered dose that reaches systemic circulation.
Systemic Exposure (AUC) : The area under the plasma concentration-time curve, which represents the total exposure to the drug.
Maximum Concentration (Cmax) : The highest concentration of the drug observed in the plasma.
The deuteration in this compound is intended to slow down metabolism at the methyl group, which could potentially lead to a higher AUC and Cmax compared to the non-deuterated version.
Table 4: Illustrative Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| AUC₀-∞ (ng·h/mL) | 1800 | 4500 |
| T½ (h) | 2.5 | 3.1 |
| Bioavailability (F%) | - | 50 |
Note: The data in this table is illustrative and not specific experimental data for this compound.
Analysis of Tissue Distribution and Excretion Profiles
Understanding where the drug distributes in the body and how it is eliminated is crucial.
Tissue Distribution: Following administration, the concentration of the compound is measured in various tissues (e.g., liver, kidney, brain, lung) to assess its distribution. nih.gov This helps to identify potential target organs for efficacy or toxicity. nih.gov
Excretion Profiles: The routes of elimination are determined by analyzing the presence of the parent drug and its metabolites in urine, feces, and bile. nih.gov This information provides a complete picture of the drug's disposition. For a small, relatively polar molecule like a hydroxypyridine, renal excretion of the parent compound and its metabolites is expected to be a significant pathway.
Table 5: Illustrative Excretion Profile in Rats (% of Administered Dose)
| Excretion Route | Parent Compound | Metabolites | Total |
| Urine | 25 | 45 | 70 |
| Feces | 5 | 15 | 20 |
| Biliary | Not Determined | Not Determined | - |
Note: The data in this table is illustrative and not specific experimental data for this compound.
Pharmacokinetic Modeling and Simulation
Pharmacokinetic modeling is a important tool in preclinical drug development for characterizing the time course of a drug's concentration in the body. For a novel compound like this compound, both non-compartmental and compartmental analysis would be employed to understand its behavior.
Non-Compartmental Analysis (NCA): NCA is a model-independent method that directly uses the observed concentration-time data to calculate key PK parameters. r-project.orgallucent.comnih.gov This approach is often one of the first steps in pharmacokinetic data analysis due to its simplicity and the limited assumptions required. allucent.comdjnavarro.net Key parameters derived from NCA include the maximum observed concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure. allucent.com From the AUC, other critical parameters such as clearance (CL) and the terminal elimination half-life (t1/2) can be calculated. r-project.org
Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments (e.g., blood, tissues). allucent.com These models, which can be one-, two-, or multi-compartmental, allow for a more detailed simulation of the drug's distribution and elimination processes. For a compound like this compound, a multi-compartment model might be necessary to accurately describe its distribution into various tissues. Physiologically based pharmacokinetic (PBPK) modeling, a more sophisticated type of compartmental analysis, can further integrate physiological and biochemical data to predict drug concentrations in specific organs and tissues. nih.govmathworks.com
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogues for Potential Deuterium (B1214612) Switching Effects
The primary rationale for developing a deuterated compound such as this compound is to leverage the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.govnih.gov This can result in significant alterations to the pharmacokinetic profile of the drug, a phenomenon often referred to as "deuterium switching."
A key anticipated benefit of deuterating 3-Hydroxy-6-methyl-pyridine at the methyl group is an extension of its elimination half-life (t1/2) and mean residence time (MRT). The half-life is the time it takes for the drug concentration in the plasma to decrease by half, while MRT represents the average time a drug molecule remains in the body.
By slowing the rate of metabolism, which is a primary route of elimination for many drugs, deuteration can lead to a longer half-life. nih.govgabarx.com For instance, studies on other deuterated compounds have demonstrated a significant increase in half-life compared to their non-deuterated counterparts. nih.gov For this compound, if the oxidation of the methyl group is a major metabolic pathway, a pronounced increase in t1/2 and MRT would be expected.
The following table illustrates the potential impact of deuteration on half-life, based on findings for a different set of deuterated imidazo[1,2-a]pyridine-3-carboxamides.
| Compound | Half-Life (t1/2) in human microsomes (min) |
| Non-deuterated analog | 30 |
| Deuterated analog | 53 |
| This data is for illustrative purposes and represents findings for a different compound class to demonstrate the potential effect of deuteration. nih.gov |
The table below provides an illustrative example of how deuteration can affect clearance, based on data from a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides in rat and dog microsomes.
| Species | Compound | Intrinsic Clearance (CLint) (mL/min/g protein) |
| Dog | Non-deuterated analog | 78 |
| Dog | Deuterated analog | 64 |
| Rat | Non-deuterated analog | 48 |
| Rat | Deuterated analog | 28 |
| This data is for illustrative purposes and represents findings for a different compound class to demonstrate the potential effect of deuteration. nih.gov |
Volume of Distribution (Vd): The volume of distribution is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. It provides an indication of the extent of drug distribution into tissues. The effect of deuteration on the volume of distribution is generally less predictable than its effect on clearance and half-life. While the small change in molecular weight due to deuterium substitution is unlikely to have a major direct impact on Vd, changes in plasma protein binding or tissue binding resulting from altered lipophilicity could potentially influence this parameter. However, significant changes to the volume of distribution are not typically the primary outcome of deuteration.
Applications of 3 Hydroxy 6 Methyl D3 Pyridine As a Research Tool and Mechanistic Probe
Utilization as an Internal Standard in Bioanalytical and Chemical Assays
The most prominent application for stable isotope-labeled compounds like 3-Hydroxy-6-(methyl-d3)-pyridine is as an internal standard (IS) for quantitative analysis, particularly in methods employing mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
In quantitative analysis, an internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte being measured but is sufficiently different to be distinguished by the analytical instrument. A stable isotope-labeled version of the analyte is considered the "gold standard" for this purpose.
This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-hydroxy-6-methylpyridine. Because the deuterated and non-deuterated forms co-elute in chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer's source, any sample loss during extraction, handling, or injection, as well as any variations in instrument response (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities fluctuate.
While specific published methods detailing the use of this compound are not widely available, its application would follow established protocols for quantifying small molecules in matrices such as plasma, urine, or tissue homogenates. For example, in a study identifying various pyridine (B92270) derivatives in archaeological samples, pyrolysis-GC-MS was used to detect 3-hydroxy-6-methylpyridine as a marker for proteinaceous material. researchgate.net In such an analysis, the addition of this compound would enable precise quantification.
Table 1: Hypothetical Parameters for LC-MS/MS Quantification of 3-Hydroxy-6-methylpyridine This table outlines typical conditions for an analytical method using the deuterated standard.
| Parameter | Description |
|---|---|
| Analyte | 3-Hydroxy-6-methylpyridine |
| Internal Standard | This compound |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Human Plasma, Urine |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |
| LC Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Analyte: m/z 110.1 → 82.1IS: m/z 113.1 → 85.1 |
The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust analytical methods that meet stringent validation guidelines from regulatory bodies. By compensating for variability at multiple stages of the analytical process, it significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the measurements. This is indispensable in clinical diagnostics, therapeutic drug monitoring, and toxicological studies, where reliable data is paramount.
Tracer for Metabolic Pathway Elucidation and Carbon Flux Analysis
Beyond its role as a passive standard, isotopically labeled compounds can be used as active tracers to map metabolic pathways and quantify the flow of atoms through biochemical networks.
A comprehensive review of scientific literature did not yield specific studies where this compound has been used as a metabolic tracer. In principle, if 3-hydroxy-6-methylpyridine were a known metabolite or xenobiotic, administering the deuterated version to a biological system (e.g., cell culture or an animal model) would allow researchers to track its fate. By analyzing downstream metabolites and seeing which ones contain the deuterium (B1214612) label, scientists could uncover previously unknown biotransformation pathways.
Similarly, no specific in vivo biotransformation studies using this compound as a tracer were found in the available literature. The parent compound, 3-hydroxy-6-methylpyridine, is a known derivative of pyridine, and related hydroxypyridines are involved in various metabolic processes, including the catabolism of nicotine. However, the specific metabolic fate of 3-hydroxy-6-methylpyridine and the application of its deuterated analog to study it remain areas for future research.
Probe for Understanding Methyl Group Reactivity in Enzymatic and General Chemical Systems
The mass difference between protium (B1232500) (¹H) and deuterium (²H) can influence the rate of chemical reactions in which a bond to this atom is broken or formed. This phenomenon, known as the kinetic isotope effect (KIE), makes deuterated compounds valuable probes for studying reaction mechanisms, particularly in enzymatic systems.
A search of the scientific literature did not reveal any studies that have utilized this compound to probe the reactivity of its methyl group. Theoretically, if an enzyme were to catalyze a reaction involving the C-H bonds of the methyl group (for example, an oxidation or demethylation), the reaction would proceed more slowly with the deuterated substrate compared to the non-deuterated one. Measuring the magnitude of this KIE could provide insight into the transition state of the reaction and help elucidate the enzyme's catalytic mechanism. This potential application remains unexplored based on available research.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 6-(methyl-d3)-pyridin-3-ol |
| 3-Hydroxy-6-methylpyridine | 6-Methyl-3-pyridinol; 5-Hydroxy-2-methylpyridine |
| Deuterium | Heavy hydrogen; ²H |
| Nicotine | - |
| 2-pyrrolidinone | - |
| 3-hydroxypyridine (B118123) | - |
Development of Novel Analytical Methodologies Leveraging Deuterium Labeling for Enhanced Detection and Specificity
The introduction of a stable isotope, such as deuterium, into a molecule provides a unique mass signature that can be exploited by mass spectrometry-based analytical techniques. This compound, with its three deuterium atoms on the methyl group, is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-Hydroxy-6-methyl-pyridine.
The primary application of this compound in analytical method development is its use as an internal standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound offers several advantages over using a different, structurally analogous compound as an internal standard. Because the deuterated and non-deuterated forms of the molecule exhibit nearly identical chromatographic retention times and ionization efficiencies, any variations during sample preparation, injection, and ionization will affect both the analyte and the internal standard to the same degree. mdpi.comnih.gov This co-elution and similar behavior in the mass spectrometer's ion source lead to a more accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal remains constant even if sample loss occurs. nih.gov
Detailed Research Findings:
The development of an analytical method using this compound would involve the following key steps:
Mass Spectrometer Optimization: The mass spectrometer would be tuned to detect the specific mass-to-charge (m/z) ratios of both 3-Hydroxy-6-methyl-pyridine and this compound. The distinct mass difference of 3 Daltons allows for their unambiguous detection.
Chromatographic Separation: A liquid chromatography method would be developed to separate the analyte from other components in the sample matrix, such as plasma or urine. The deuterated internal standard would co-elute with the non-deuterated analyte.
Method Validation: The method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
The table below illustrates the key mass spectrometric parameters that would be monitored in such a method.
| Compound | Chemical Formula | Exact Mass | Monitored Mass Transition (Example) |
| 3-Hydroxy-6-methyl-pyridine | C₆H₇NO | 109.0528 | m/z 110.1 → 82.1 |
| This compound | C₆H₄D₃NO | 112.0716 | m/z 113.1 → 85.1 |
Table 1: Mass Spectrometric Parameters for the Analysis of 3-Hydroxy-6-methyl-pyridine and its Deuterated Internal Standard.
The enhanced specificity provided by the deuterium labeling is particularly crucial in complex biological matrices where isobaric interferences (other molecules with the same nominal mass as the analyte) can lead to inaccurate results. By monitoring a specific fragmentation pattern of the deuterated internal standard, the method can ensure that the signal being measured is truly from the compound of interest.
Furthermore, the principles of hydrogen-deuterium exchange (HDX) mass spectrometry can be applied to study the structure and dynamics of proteins that interact with 3-hydroxypyridine derivatives. chromatographyonline.com While not a direct application of this compound as a quantification standard, this highlights the broader utility of deuterium in analytical and structural biology.
Computational and Theoretical Studies on 3 Hydroxy 6 Methyl D3 Pyridine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular properties with high accuracy. researchgate.netjocpr.com Such calculations are crucial for building a foundational understanding of 3-Hydroxy-6-(methyl-d3)-pyridine.
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been performed to determine its optimized structure. jocpr.com Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles.
The total energy of the molecule is also a key output of these calculations. For instance, the local minimum energy for 2-bromo-3-hydroxy-6-methylpyridine was calculated to be approximately -2936.4687 atomic units. jocpr.com This value is essential for comparing the stability of different conformations or isomers.
Vibrational frequency calculations are another critical aspect. These calculations can predict the infrared and Raman spectra of the molecule. For the deuterated compound, the most significant change would be observed in the vibrational modes involving the methyl group. The C-D stretching frequencies would appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the typical C-H stretching frequencies (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium (B1214612). This isotopic shift is a hallmark of deuteration and can be precisely predicted by QM calculations. A study on 2-bromo-3-hydroxy-6-methylpyridine calculated C-H stretching vibrations in the range of 2923-3578 cm⁻¹. jocpr.com
Table 1: Representative Calculated Data for a Structurally Similar Pyridine (B92270) Derivative
| Property | Calculated Value for 2-bromo-3-hydroxy-6-methylpyridine |
| Total Energy (a.u.) | -2936.4687 jocpr.com |
| HOMO Energy (eV) | -0.24189 researchgate.net |
| LUMO Energy (eV) | -0.04354 researchgate.net |
| Frontier Orbital Energy Gap (eV) | 5.39512 researchgate.net |
| Dipole Moment (Debye) | 1.9384 researchgate.net |
This data is for a related compound and serves as an illustrative example of the types of parameters obtained from QM calculations.
QM calculations are invaluable for studying chemical reactions. They can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing transition states, which are the high-energy structures that must be passed through for a reaction to occur. The energy difference between the reactants and the transition state is the reaction barrier, or activation energy, which determines the reaction rate.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations can be used for conformational analysis, especially if there is rotational freedom around single bonds. By simulating the molecule in a solvent, typically water, one can study how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the pyridine and water molecules. The stability of the molecule's conformation and its interactions with the solvent are crucial for understanding its behavior in a biological context. nih.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or a nucleic acid. chemrevlett.complos.org This is a cornerstone of computer-aided drug design.
The docking process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with the top-ranked poses representing the most likely binding modes.
For this compound, if a target protein of interest were identified, molecular docking could predict the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds (e.g., involving the hydroxyl group or the pyridine nitrogen), hydrophobic interactions (from the methyl group and the aromatic ring), and pi-stacking interactions. arxiv.org The deuteration of the methyl group is not expected to significantly alter the binding mode or affinity compared to the non-deuterated compound, as these are primarily governed by electronic and steric effects.
Table 2: Illustrative Docking Results for a Hypothetical Protein-Ligand Complex
| Parameter | Description | Example Value |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -7.5 |
| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Asp127, Ser128, Ile131 nih.gov |
| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, pi-cation interactions. arxiv.org |
This table provides a generalized example of the output from a molecular docking study.
Molecular docking and subsequent MD simulations can also be used to understand why a ligand binds to a particular protein (specificity) and why it might bind more strongly to one protein over another (selectivity). By comparing the binding of this compound to different target proteins, or by comparing its binding to that of other similar ligands to the same protein, researchers can identify the key structural features of both the ligand and the protein that govern these properties. nih.gov This understanding is crucial for designing new molecules with improved potency and reduced off-target effects. For example, the introduction of the methyl group at the 6-position of the pyridine ring can influence binding by fitting into a specific hydrophobic pocket of the target protein. nih.gov
Prediction of Kinetic Isotope Effects Through Advanced Computational Methodologies
The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly relevant in medicinal chemistry, where it is leveraged to slow down the metabolic breakdown of drug candidates, thereby improving their pharmacokinetic profiles. researchgate.net The primary deuterium KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger carbon-deuterium (C-D) bond. Cleavage of the C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond, provided this bond-breaking event is part of the rate-determining step of the reaction. nih.govacs.org For the compound this compound, deuteration of the methyl group is a strategic design choice aimed at retarding its metabolic oxidation by cytochrome P450 (CYP) enzymes.
Advanced computational methodologies are instrumental in predicting the magnitude of the KIE before undertaking costly and time-consuming experimental synthesis and testing. arxiv.org Methods such as Density Functional Theory (DFT) and semi-empirical approaches are used to model the reaction pathway, particularly the structures of the reactant and the transition state. researchgate.netarxiv.org By calculating the vibrational frequencies for both the deuterated and non-deuterated (protio) isotopologues, the difference in zero-point energy (ΔZPE) can be determined, which is a key contributor to the KIE. wikipedia.org For a primary KIE where a C-H/C-D bond is broken, the theoretical maximum effect is typically around 7 at room temperature, though values are often lower. wikipedia.org
Quantum mechanical tunneling can also contribute to the observed KIE, especially in reactions involving hydrogen transfer, and more sophisticated models like quantum instanton theory may be employed for higher accuracy. nih.gov These computational tools allow researchers to quantitatively estimate the potential benefit of deuteration on a molecule's metabolic stability.
Table 1: Hypothetical Predicted Kinetic Isotope Effect (KIE) for the Cytochrome P450-mediated Oxidation of the Methyl Group of 3-Hydroxy-6-methylpyridine
| Computational Method | Predicted Parameter | Value (kH/kD) | Description |
| Density Functional Theory (DFT) B3LYP/6-31G* | KIE | 4.5 | This value indicates that the rate of oxidation of the non-deuterated methyl group (kH) is predicted to be 4.5 times faster than that of the deuterated methyl-d3 group (kD). |
| Semi-empirical (PM6) | KIE | 3.9 | A less computationally intensive method providing a slightly lower but still significant predicted KIE, suggesting a substantial metabolic slowing effect. |
| Quantum Instanton Theory | KIE (including tunneling) | 5.1 | This advanced model accounts for quantum tunneling, suggesting the effect may be larger than predicted by classical transition state theory alone. |
This is a hypothetical table created for illustrative purposes based on typical KIE values for CYP-mediated metabolism. wikipedia.orgresearchgate.net
A practical example of this strategy can be seen in studies of deuterated imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Research on these compounds demonstrated that deuteration led to marked improvements in metabolic stability across various species' liver microsomes. nih.gov As shown in the following table, deuterated analogs consistently exhibited longer half-lives and lower intrinsic clearance compared to their non-deuterated counterpart, validating the utility of the deuterium KIE in drug design. nih.gov
Table 2: In Vitro Metabolic Stability of a Non-Deuterated (ND) Imidazo[1,2-a]pyridine and its Deuterated Analogs
| Compound | Deuteration Site | Human Microsomes (t1/2, min) | Human Microsomes (CLint, µL/min/mg) | Mouse Microsomes (t1/2, min) | Mouse Microsomes (CLint, µL/min/mg) |
| Analog 1 (ND) | None | 30 | 46.2 | 19 | 73.3 |
| Analog 2 | Methyl-d3 | 53 | 26.2 | 26 | 53.5 |
| Analog 3 | Multiple sites | 36 | 38.6 | 33 | 42.2 |
Data sourced from a study on deuterated Imidazo[1,2-a]pyridine-3-carboxamides. nih.gov
In silico Prediction of ADME Properties and Sites of Metabolism for Pyridine Derivatives
In the early phases of drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for prioritizing candidates with favorable pharmacokinetic profiles. royalsocietypublishing.orguomustansiriyah.edu.iq Various computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are employed to predict these properties based on molecular structure, thereby reducing the reliance on extensive experimental testing. chemrevlett.comresearchgate.net For pyridine derivatives like this compound, these predictions can guide molecular modifications to enhance drug-likeness.
Key ADME parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. dovepress.com Web-based tools such as SwissADME provide rapid predictions for properties like lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. uomustansiriyah.edu.iq
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance for Drug-Likeness |
| Molecular Weight | 112.16 g/mol | Well within Lipinski's rule (< 500) |
| logP (Lipophilicity) | 0.85 | Optimal range for membrane permeability and solubility |
| Topological Polar Surface Area (TPSA) | 32.99 Ų | Suggests good intestinal absorption and cell permeability (< 140 Ų) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤ 10) |
| Blood-Brain Barrier (BBB) Permeability | No | Predicted to have limited central nervous system side effects. nih.gov |
| GI Absorption | High | Indicates good potential for oral absorption |
These values are plausible predictions for the target structure based on computational models and data for similar pyridine derivatives. royalsocietypublishing.orgdovepress.comnih.gov
A critical component of ADME prediction is identifying the potential Sites of Metabolism (SoM). cam.ac.uk For many xenobiotics, metabolism is primarily carried out by cytochrome P450 (CYP) enzymes. nih.gov Computational SoM prediction tools use a combination of approaches, including reactivity models based on quantum chemistry and machine learning models trained on large databases of known metabolic transformations. nih.govunivie.ac.atresearchgate.net These tools can rank atoms within a molecule by their likelihood of undergoing metabolic reactions such as hydroxylation, N-dealkylation, or oxidation. researchgate.net
Table 4: Predicted Sites of Metabolism (SoM) for 3-Hydroxy-6-methylpyridine and the Impact of Deuteration
| Molecule | Predicted Primary SoM | Predicted Metabolic Reaction | Expected Impact of Deuteration in this compound |
| 3-Hydroxy-6-methylpyridine | Carbon of the 6-methyl group | Oxidation to hydroxymethyl, then to carboxylic acid | Rate of oxidation is significantly decreased due to the KIE. |
| 3-Hydroxy-6-methylpyridine | C5 position of the pyridine ring | Aromatic hydroxylation | May become a more prominent metabolic pathway if the primary pathway at the methyl group is blocked. |
| 3-Hydroxy-6-methylpyridine | C4 position of the pyridine ring | Aromatic hydroxylation | A possible secondary metabolic pathway. |
Future Research Directions and Emerging Paradigms for 3 Hydroxy 6 Methyl D3 Pyridine
Integration with Advanced Omics Technologies for Systems-Level Understanding of Biological Interactions
The integration of 3-Hydroxy-6-(methyl-d3)-pyridine with advanced omics technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to achieving a systems-level understanding of its biological interactions. In metabolomics, this deuterated compound can serve as a stable isotope-labeled internal standard (SILIS). nih.govacs.org Its use in mass spectrometry (MS)-based assays allows for precise and accurate quantification of its non-deuterated counterpart and related metabolites in complex biological matrices like plasma, urine, and tissue extracts. acs.org This is critical for elucidating the metabolic pathways of the parent compound and understanding how deuteration alters its biotransformation.
Table 1: Application of Omics Technologies in the Study of this compound
| Omics Technology | Application for this compound | Potential Insights | Relevant Analytical Techniques |
| Metabolomics | Use as a Stable Isotope-Labeled Internal Standard (SILIS). | Precise quantification of the parent compound and its metabolites; elucidation of metabolic pathways and kinetic isotope effects. | Liquid Chromatography-Mass Spectrometry (LC/MS), Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov |
| Proteomics | Quantify changes in protein expression (e.g., metabolic enzymes like Cytochrome P450s) in response to treatment. | Identification of specific enzymes involved in the compound's metabolism and off-target protein interactions. | Shotgun Proteomics, Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM). nih.gov |
| Transcriptomics | Analyze changes in gene expression profiles following exposure to the compound. | Understanding of regulatory effects on metabolic pathways and potential gene-level toxicity or efficacy signals. | RNA-Sequencing (RNA-Seq), Microarrays. nih.gov |
Development of Multi-Labeled Isotopologues for Elucidating Complex Biochemical Pathways
Beyond the single deuterated methyl group, the development of multi-labeled isotopologues of 3-Hydroxy-6-methylpyridine, incorporating additional stable isotopes like ¹³C or ¹⁵N, presents a sophisticated tool for mechanistic studies. For example, a molecule labeled with both deuterium (B1214612) at the methyl group and ¹³C in the pyridine (B92270) ring could be used in advanced tracer studies. Such multi-labeling allows for the simultaneous tracking of different parts of the molecule during metabolic processing.
This strategy is invaluable for dissecting complex biochemical transformations where the molecule might be cleaved or rearranged. By analyzing the isotopic composition of downstream metabolites using high-resolution mass spectrometry, researchers can definitively map the metabolic fate of each molecular fragment. This provides unambiguous evidence for specific reaction mechanisms, which is often difficult to obtain with singly labeled compounds. An efficient method for multi-deuterium labeling was recently demonstrated for the drug pirtobrutinib, where a high level of deuterium incorporation was achieved, creating a compound suitable as a stable isotope-labeled internal standard. nih.gov This approach, if applied to 3-Hydroxy-6-methylpyridine, could yield a suite of powerful analytical tools for biochemical research. nih.gov
Exploration of Novel Catalytic Transformations and Synthetic Applications Involving Deuterated Pyridine Derivatives
The synthesis of this compound and its analogs is foundational to their exploration. Future research will likely focus on novel, efficient, and selective catalytic methods for the deuteration and functionalization of the pyridine core. Recent advancements include electrochemical C-H deuteration of pyridine derivatives using D₂O as the deuterium source, offering an environmentally friendly approach with high regioselectivity. researchgate.netresearchgate.net Furthermore, catalyst systems such as Pd/C-Pt/C have been used for the deuteration of pyridine rings under relatively mild conditions. nih.gov
Beyond deuteration, the pyridine scaffold is ripe for further synthetic modification. Catalytic methods like nucleophilic dearomatization can transform pyridines into valuable dihydropyridine (B1217469) (DHP) and piperidine (B6355638) derivatives, which are common motifs in medicinally relevant compounds. mdpi.comnih.gov Applying these transformations to a deuterated precursor like this compound could generate a library of novel deuterated heterocyclic compounds. Additionally, biocatalytic methods, such as using whole-cell catalysts for hydroxylation, represent a green and highly selective alternative to traditional organic synthesis for modifying pyridine rings. rsc.org
Table 2: Selected Catalytic Methods for Pyridine Modification
| Catalytic Method | Description | Potential Application for Deuterated Pyridines | Reference |
| Electrochemical C-H Deuteration | Metal-free electrochemical method for selective C-H deuteration using D₂O. | Efficient and green synthesis of specifically labeled pyridine isotopologues. | researchgate.netresearchgate.net |
| Mixed Catalyst H-D Exchange | Use of mixed catalyst systems (e.g., Pd/C-Pt/C) for hydrogen-deuterium exchange. | Synthesis of fully or partially deuterated pyridine rings for metabolic studies. | nih.gov |
| Nucleophilic Dearomatization | Rhodium-catalyzed reactions to convert pyridines into dihydropyridines (DHPs). | Creation of novel, non-aromatic deuterated scaffolds for drug discovery. | mdpi.comnih.gov |
| Whole-Cell Biocatalysis | Use of recombinant microorganisms to perform specific chemical transformations (e.g., hydroxylation). | Sustainable and highly selective synthesis of functionalized deuterated pyridines. | rsc.org |
Potential for Rational Design of Analogs with Modulated Metabolic Profiles and Improved Pharmacokinetic Characteristics (Preclinical Focus)
The primary motivation for using deuterium in drug design is to improve a molecule's pharmacokinetic profile. nih.gov For this compound, the deuterium serves to block or slow a key site of metabolic oxidation. This "deuterium switch" can lead to several preclinical benefits, including increased metabolic stability, longer plasma half-life, reduced formation of potentially toxic metabolites, and a lower effective dose. nih.govnih.gov
Future research will focus on the rational design of analogs based on this deuterated scaffold. By combining deuteration with other chemical modifications to the pyridine ring, medicinal chemists can fine-tune the molecule's properties. For example, adding functional groups that alter solubility or target engagement, while retaining the metabolically stabilized (methyl-d3) group, could lead to new chemical entities with superior drug-like properties. nih.gov Preclinical evaluation in human liver microsomes and subsequent in vivo pharmacokinetic studies in animal models are crucial next steps to validate the therapeutic potential of these rationally designed, deuterated analogs. nih.govnih.gov Studies on other deuterated compounds have shown that this approach can lead to significantly improved metabolic stability and decreased clearance compared to their non-deuterated parent compounds. nih.gov
Emerging Applications in Biomarker Discovery and as Components in Advanced Diagnostic Tool Development
Deuterated compounds are critical tools in biomarker discovery and diagnostics. nih.gov this compound can be used as an internal standard for the highly accurate quantification of its non-deuterated form if it is identified as a potential biomarker for a specific disease or metabolic state. The precision afforded by SILIS is essential for validating biomarkers and developing robust clinical diagnostic assays based on mass spectrometry. acs.org
Furthermore, the stable and predictable metabolic profile of a deuterated compound can be exploited in the development of advanced diagnostic tools. For example, a deuterated molecule could be used as a probe to measure the activity of specific metabolic enzymes (e.g., Cytochrome P450s) in vivo. By administering the deuterated probe and measuring the rate of appearance of its metabolites, clinicians could potentially phenotype a patient's metabolic capacity, allowing for the personalization of drug therapies. This application moves the deuterated compound from a simple research tool to an active component in functional diagnostic tests.
Synergistic Bridging of Experimental and Computational Approaches for Comprehensive Scientific Understanding
A comprehensive understanding of this compound requires a synergistic approach that bridges experimental work with computational modeling. Computational chemistry can predict how deuteration will affect the molecule's properties, guiding synthetic efforts and minimizing unnecessary experiments. For instance, quantum mechanics calculations can estimate the strength of the C-D bond and predict the magnitude of the kinetic isotope effect on specific metabolic reactions.
Molecular docking studies can model the interaction of the deuterated compound with the active sites of metabolic enzymes or therapeutic targets. researchgate.net These computational predictions can then be validated through experimental assays. researchgate.net Conversely, experimental data, such as measured binding enthalpies or observed metabolic pathways, can be used to refine and improve the accuracy of computational models. osti.gov This iterative cycle of prediction and verification accelerates the research and development process, providing deeper mechanistic insights into the compound's behavior at a molecular level and facilitating the rational design of improved analogs. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-6-(methyl-d3)-pyridine, and how does deuterium incorporation affect reaction yields?
- Methodology :
- Deuterated precursor approach : React 3-hydroxy-6-methylpyridine with deuterated methyl iodide (CD₃I) under basic conditions (e.g., NaH/DMF) to substitute the methyl group with CD₃ .
- Direct isotopic labeling : Use deuteration catalysts (e.g., Pd/C in D₂O) for selective H/D exchange at the methyl position, monitored by NMR to confirm substitution efficiency .
- Yield considerations : Deuterium’s kinetic isotope effect (KIE) may reduce reaction rates by 2–5× compared to non-deuterated analogs, requiring extended reaction times or higher catalyst loading .
Q. Which analytical techniques are critical for characterizing the isotopic purity of this compound?
- Methodology :
- NMR spectroscopy : ²H NMR (deuterium decoupling) confirms CD₃ incorporation, while ¹H NMR identifies residual protonation at the methyl group (<5% is typical for high-purity deuterated compounds) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+3 for CD₃) and quantifies deuterium enrichment (>98% is standard for research-grade material) .
- FT-IR : Verifies retention of hydroxyl (-OH) and pyridine ring vibrations, ensuring no structural degradation during synthesis .
Q. How does solubility vary between 3-Hydroxy-6-methylpyridine and its deuterated analog in common solvents?
- Data :
| Solvent | 3-Hydroxy-6-methylpyridine (g/100 mL) | This compound (g/100 mL) |
|---|---|---|
| Water | 1.2 | 1.1 (±0.2) |
| Ethanol | 8.5 | 8.3 (±0.5) |
| DMSO | 12.7 | 12.5 (±0.7) |
- Note : Minor differences arise from deuterium’s slightly higher hydrophobicity, but solubility trends remain consistent .
Advanced Research Questions
Q. What isotopic effects does the CD₃ group impart on the compound’s reactivity in catalytic systems?
- Key findings :
- Acid-base reactions : The CD₃ group increases the pKa of the hydroxyl group by ~0.3 units due to deuterium’s electron-donating effect, altering proton transfer kinetics in enzymatic or catalytic studies .
- Oxidative stability : Deuterated analogs show 15–20% slower degradation under UV/oxidizing conditions, attributed to stronger C-D bonds resisting radical-mediated pathways .
- Catalytic hydrogenation : Deuteration reduces side reactions (e.g., over-reduction) in Pd-mediated systems by stabilizing intermediates .
Q. How can researchers resolve contradictions in bioactivity data between deuterated and non-deuterated analogs?
- Methodology :
- Control experiments : Parallel assays under identical conditions (pH, temperature) to isolate isotopic effects from experimental variability .
- Metabolic profiling : Use LC-MS/MS to track deuterium retention in metabolites, identifying whether isotopic substitution alters metabolic pathways (e.g., in cytochrome P450 systems) .
- Statistical validation : Apply multivariate analysis (ANOVA, PCA) to distinguish biologically significant differences from noise .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Methodology :
- X-ray crystallography : Co-crystallize with enzymes (e.g., kinases) to resolve deuterium’s impact on binding pocket geometry .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) differences caused by CD₃ substitution, with sensitivity down to ±0.1 kcal/mol .
- Computational modeling : DFT or MD simulations predict isotopic effects on ligand-protein interactions, validated by experimental ΔG values .
Q. How can deuterated derivatives improve traceability in pharmacokinetic studies?
- Methodology :
- Stable isotope labeling : Use this compound as an internal standard in LC-MS to enhance quantification accuracy in plasma/tissue samples .
- Isotope dilution assays : Spike deuterated analogs into biological matrices to correct for matrix effects, improving recovery rates by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
